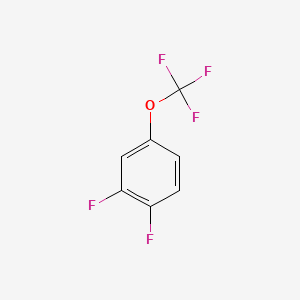

1,2-Difluoro-4-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 1,2-Difluoro-4-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Difluoro-4-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWOBFYWVKAXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699635 | |

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158178-35-9 | |

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Difluoro-4-(trifluoromethoxy)benzene physical properties

An In-depth Technical Guide to 1,2-Difluoro-4-(trifluoromethoxy)benzene

Authored by a Senior Application Scientist

Introduction

1,2-Difluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a benzene ring substituted with two adjacent fluorine atoms and a trifluoromethoxy group, imparts a unique combination of physicochemical properties. The high electronegativity and strategic placement of these fluorine-containing moieties profoundly influence the molecule's electronic profile, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of its core physical and chemical properties, offering field-proven insights for its application in research and development. The trifluoromethoxy (-OCF₃) group, in particular, is a prized bioisostere for other functional groups, capable of enhancing a drug candidate's ability to cross cell membranes and resist metabolic degradation[1][2].

Core Physicochemical Properties

The fundamental properties of 1,2-Difluoro-4-(trifluoromethoxy)benzene are summarized below. These values, particularly the predicted boiling point and density, are derived from computational models and provide a reliable baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1378671-81-8 | [3][4] |

| Molecular Formula | C₇H₃F₅O | [3] |

| Molecular Weight | 198.09 g/mol | [3] |

| Boiling Point | 112.3 ± 35.0 °C (Predicted) | [3] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI Key | FWWOBFYWVKAXNS-UHFFFAOYSA-N | [5] |

The molecule's high degree of fluorination contributes to its relatively high density compared to non-fluorinated analogues. The trifluoromethoxy group significantly increases lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of potential drug candidates[1][6].

Caption: Chemical structure of 1,2-Difluoro-4-(trifluoromethoxy)benzene.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 1,2-Difluoro-4-(trifluoromethoxy)benzene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will exhibit complex multiplets in the aromatic region for the three protons on the benzene ring. The coupling patterns are influenced by both proton-proton (H-H) and proton-fluorine (H-F) interactions.

-

¹⁹F NMR : This is a highly informative technique for fluorinated compounds. The spectrum is expected to show two distinct signals for the aromatic fluorine atoms and a separate signal for the trifluoromethoxy group. The chemical shifts and coupling constants (F-F and F-H) are diagnostic for the substitution pattern[7].

-

¹³C NMR : The carbon spectrum will show seven distinct signals. The carbons bonded to fluorine will appear as doublets due to C-F coupling, providing further structural confirmation.

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₃F₅O[8].

Chemical Reactivity and Stability

The reactivity of the benzene ring is dominated by the powerful electron-withdrawing effects of the two fluorine atoms and the trifluoromethoxy group.

-

Inductive and Resonance Effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, primarily through a potent inductive effect (-I)[9]. The fluorine substituents also exert a strong inductive pull. This cumulative effect significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).

-

Nucleophilic Aromatic Substitution (SNAr) : Conversely, the high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the fluorine substituents. This reactivity is a cornerstone of its utility as a synthetic building block.

-

Chemical Stability : The compound is chemically stable under standard laboratory conditions (room temperature, ambient atmosphere). The carbon-fluorine bond is exceptionally strong, contributing to the molecule's overall robustness.

Conceptual Synthetic Workflow

While multiple synthetic routes exist for fluorinated aromatics, a common strategy involves the modification of a pre-functionalized benzene ring. One plausible approach is the trifluoromethylation of a corresponding phenol, a method that leverages commercially available starting materials.

Caption: A conceptual workflow for the synthesis of the title compound.

This workflow is a self-validating system. The success of the deprotonation step is critical for the subsequent nucleophilic attack on the trifluoromethylating agent. Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or GC-MS, and the final product's identity and purity are confirmed using the spectroscopic methods detailed above.

Applications in Drug Development and Research

The unique properties of 1,2-Difluoro-4-(trifluoromethoxy)benzene make it a valuable building block in modern chemistry.

-

Medicinal Chemistry : The trifluoromethoxy group is often used to enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. Its high lipophilicity can improve membrane permeability and oral bioavailability[2][9]. The difluoro substitution pattern can modulate pKa and improve binding affinity to biological targets[6].

-

Agrochemicals : Similar to pharmaceuticals, introducing these fluorinated moieties into pesticide structures can enhance their biological activity, stability, and overall effectiveness[10].

-

Materials Science : The compound's thermal stability and unique electronic properties make it a candidate for the development of advanced polymers and functional materials with high chemical resistance[10].

Caption: Relationship between key properties and applications.

Safety and Handling

Based on data for structurally similar fluorinated aromatic compounds, 1,2-Difluoro-4-(trifluoromethoxy)benzene should be handled with appropriate care. It is likely a flammable liquid and vapor.

-

Hazards : May cause skin irritation, serious eye irritation, and respiratory irritation[11].

-

Precautions :

-

Keep away from heat, sparks, and open flames. Use in a well-ventilated area[12].

-

Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat[13].

-

Avoid breathing vapors or mist.

-

Ground and bond containers when transferring material to prevent static discharge[11].

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 1,2-Difluoro-4-(trifluoromethoxy)benzene CAS#: 1378671-81-8 [m.chemicalbook.com]

- 4. 1,2-Difluoro-4-(trifluoromethoxy)benzene | 1378671-81-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cpchem.com [cpchem.com]

- 13. fishersci.com [fishersci.com]

1,2-Difluoro-4-(trifluoromethoxy)benzene chemical structure and bonding

An In-depth Technical Guide to 1,2-Difluoro-4-(trifluoromethoxy)benzene: Structure, Bonding, and Physicochemical Properties

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] These groups impart unique physicochemical properties that can profoundly influence a molecule's stability, lipophilicity, electronic character, and metabolic fate.[3][4] Among these, the trifluoromethoxy group (-OCF₃) has emerged as a particularly valuable substituent, often referred to as a "super-halogen" or "pseudo-halogen" due to its potent electronic effects.[5][6] This guide provides an in-depth technical analysis of 1,2-Difluoro-4-(trifluoromethoxy)benzene , a key building block that combines the features of a polysubstituted aromatic ring with the powerful trifluoromethoxy moiety.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's core chemical structure, the nature of its covalent bonds, its resulting electronic landscape, and how these features are reflected in its spectroscopic signature.

| Compound Identifier | Value |

| IUPAC Name | 1,2-Difluoro-4-(trifluoromethoxy)benzene |

| CAS Number | 158178-35-9 |

| Molecular Formula | C₇H₃F₅O |

| Molecular Weight | 198.09 g/mol |

| PubChem CID | 53427764 |

Molecular Structure and Bonding Analysis

The structure of 1,2-Difluoro-4-(trifluoromethoxy)benzene is characterized by a benzene ring substituted with three highly electronegative groups. The interplay between these substituents dictates the molecule's geometry, electron distribution, and ultimately, its chemical reactivity.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} caption="Chemical structure of 1,2-Difluoro-4-(trifluoromethoxy)benzene."

The Aromatic Core

The central scaffold is a planar benzene ring. The C-C bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. However, the substitution pattern breaks the perfect D₆h symmetry of benzene, leading to minor variations in bond lengths and angles.

Carbon-Fluorine (C-F) Bonds

The two fluorine atoms at the C1 and C2 positions form strong, polar covalent bonds. Fluorine's high electronegativity (Pauling scale value of 4.0) induces a significant partial positive charge (δ+) on the attached carbon atoms.[6] This leads to two primary electronic effects:

-

Inductive Effect (-I): The fluorine atoms strongly withdraw electron density from the ring through the sigma bond network.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atoms can be donated back to the aromatic π-system. While present, this effect is significantly weaker than the inductive withdrawal for halogens.

The Trifluoromethoxy (-OCF₃) Group: A "Super-Halogen"

The -OCF₃ group is the dominant electronic feature of the molecule. It is a powerful functional group valued for its ability to enhance metabolic stability and lipophilicity in drug candidates.[3][5]

-

Strong Inductive Withdrawal (-I): The three fluorine atoms pull electron density away from the methyl carbon, which in turn pulls density from the oxygen atom. This effect propagates to the aromatic ring, making the -OCF₃ group a much stronger electron-withdrawing group than a simple methoxy (-OCH₃) group.[3]

-

Weak Mesomeric Donation (+M): Like the methoxy group, the oxygen atom's lone pairs can participate in resonance with the aromatic ring. However, the strong electron withdrawal by the CF₃ moiety significantly reduces the availability of these lone pairs for donation, rendering the +M effect almost negligible.

-

Conformation: The -OCF₃ group typically orients itself perpendicular to the plane of the aromatic ring to minimize steric hindrance and optimize orbital interactions.[5] This geometric preference can influence intermolecular interactions and binding at receptor sites.

The net result is that the -OCF₃ group acts as a potent deactivator of the aromatic ring towards electrophilic substitution and increases the molecule's lipophilicity (Hansch-Leo π value of +1.04).[5]

dot graph "Electronic_Effects" { rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Dominant electronic effects of substituents on the aromatic ring."

Spectroscopic Characterization: The Molecular Fingerprint

The proposed structure is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule in solution.

-

¹⁹F NMR: This is particularly informative. Three distinct fluorine environments are expected to produce three separate signals: one for the -OCF₃ group and two for the ortho-disposed aromatic fluorines. The chemical shift of the -OCF₃ group typically appears around -55 to -60 ppm (relative to CFCl₃).[7] The aromatic fluorines will exhibit complex splitting patterns due to F-F and H-F coupling.

-

¹H NMR: The spectrum will show signals for the three aromatic protons. The strong electron-withdrawing nature of the substituents will shift these protons downfield (to higher ppm values) compared to unsubstituted benzene. The coupling patterns (doublets, doublet of doublets) will be complex due to H-H and H-F spin-spin coupling.

-

¹³C NMR: The spectrum will reveal seven distinct carbon signals. The carbons directly bonded to fluorine (C-F) and the trifluoromethyl carbon (in the -OCF₃ group) will appear as quartets due to one-bond C-F coupling. The aromatic carbons will also show smaller couplings to the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies. Key expected absorptions include:

-

C-F Stretching: Strong, intense bands typically in the 1100-1400 cm⁻¹ region.

-

C-O Stretching: Absorptions for the aryl ether linkage.

-

C=C Stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecule is expected to show a strong molecular ion (M⁺) peak at m/z 198. Subsequent fragmentation may involve the loss of the -CF₃ group or other characteristic cleavages.

dot graph "Spectroscopic_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for the spectroscopic analysis of the title compound."

Physicochemical Properties and Synthetic Implications

The unique electronic and structural features of 1,2-Difluoro-4-(trifluoromethoxy)benzene translate into distinct physicochemical properties that are highly valuable in applied chemistry.

| Property | Implication | Source |

| High Lipophilicity | The presence of five fluorine atoms significantly increases the molecule's nonpolar character. This enhances solubility in organic solvents and improves permeability across biological membranes, a critical factor in drug design.[3][8] | [3][8] |

| Metabolic Stability | The C-F and -OCF₃ bonds are exceptionally strong and resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes).[4] This property can increase the in-vivo half-life of drug candidates derived from this scaffold.[3] | [3][4] |

| Electron-Deficient Ring | The powerful electron-withdrawing nature of the substituents deactivates the ring, making it less susceptible to electrophilic aromatic substitution but more amenable to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the fluorine atoms. | |

| Synthetic Utility | This molecule serves as a versatile synthon.[3] The specific substitution pattern allows for regioselective introduction of other functional groups, making it a valuable building block for complex pharmaceuticals and agrochemicals.[4][5] | [3][4][5] |

Conclusion

1,2-Difluoro-4-(trifluoromethoxy)benzene is a highly functionalized aromatic compound whose properties are dominated by the powerful electron-withdrawing and lipophilic character of its substituents. The combination of two aromatic fluorines and a trifluoromethoxy group creates an electron-deficient, metabolically robust scaffold. A thorough understanding of its structure, bonding, and spectroscopic fingerprint—gleaned from NMR, IR, and MS—is essential for its effective utilization as a building block in the rational design of advanced materials and next-generation therapeutics. Its continued application in drug discovery underscores the strategic importance of polyfluorinated motifs in modern medicinal chemistry.[1][2]

References

- Grokipedia.Trifluoromethoxy group.

- Prakash, G. K. S., & Yudin, A. K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health.

- ResearchGate.Chemical characteristics of the trifluoromethoxyl group.

- NINGBO INNO PHARMCHEM CO.,LTD.Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- ChemicalBook.1,2-Difluoro-4-(trifluoromethoxy)benzene.

- PubChem.Benzene, 1,2-difluoro-4-(trifluoromethyl)-. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD.Advancing Pharmaceutical Synthesis with Fluorinated Intermediates.

- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.

- Guidechem.1,2-Difluoro-4-(trifluoromethoxyl)benzene 158178-35-9 wiki.

- NINGBO INNO PHARMCHEM CO.,LTD.The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery.

- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Supporting Information.NMR spectra were obtained on a 400 MHz spectrometer.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 1,2-Difluoro-4-(trifluoromethoxy)benzene

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When combined with additional fluorine substituents on the aromatic ring, as in 1,2-Difluoro-4-(trifluoromethoxy)benzene, the resulting molecule becomes a highly valuable and versatile building block. This guide provides a detailed examination of a primary synthetic pathway to this compound, emphasizing the critical experimental parameters, underlying mechanistic principles, and practical considerations for researchers in the field.

The synthesis of highly fluorinated aromatic compounds presents unique challenges due to the properties of fluorine and the reagents required for its introduction.[1] This guide focuses on a robust and widely applicable method: the Balz-Schiemann reaction, which leverages the diazotization of a key aniline precursor.

Core Synthetic Strategy: The Balz-Schiemann Approach

The most reliable and frequently employed route for introducing a fluorine atom onto an aromatic ring, especially when a corresponding aniline is available, is the Balz-Schiemann reaction. This process involves two critical stages: the conversion of a primary aromatic amine into a diazonium salt, followed by the thermal decomposition of this salt in the presence of a fluoride source to yield the desired fluoroaromatic compound.

Caption: High-level overview of the Balz-Schiemann synthesis pathway.

Part 1: Synthesis via Diazotization-Fluorination of 3-Fluoro-4-(trifluoromethoxy)aniline

This pathway is predicated on the availability of the key starting material, 3-Fluoro-4-(trifluoromethoxy)aniline. This aniline derivative serves as the direct precursor for the introduction of the second fluorine atom at the ortho position via a diazonium intermediate.[2][3]

Step 1: Diazotization of the Aniline Precursor

The initial and most critical step is the quantitative conversion of the primary amine group of 3-Fluoro-4-(trifluoromethoxy)aniline into a diazonium salt. This transformation is achieved by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[4] For the Balz-Schiemann reaction, fluoroboric acid (HBF₄) is the acid of choice as it serves both as the acid catalyst and the source of the non-nucleophilic tetrafluoroborate counter-ion (BF₄⁻).[5]

Causality and Experimental Insight:

-

Low Temperature is Crucial: Aromatic diazonium salts are notoriously unstable at elevated temperatures and can decompose, leading to side reactions and reduced yields.[6] Maintaining a temperature between 0 and 5 °C is imperative to ensure the stability of the diazonium intermediate throughout its formation and prior to the decomposition step.

-

Acidic Conditions: A strong acidic medium is required to generate the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid. The acid also prevents unwanted azo coupling side reactions between the newly formed diazonium salt and any unreacted aniline.[6]

-

Role of Fluoroboric Acid (HBF₄): The use of HBF₄ is a defining feature of the Balz-Schiemann reaction. It protonates the aniline, reacts with sodium nitrite to form nitrous acid, and provides the BF₄⁻ anion. This anion forms a relatively stable, often isolable, diazonium tetrafluoroborate salt, which is the direct precursor for the subsequent fluorination.

Caption: Detailed workflow for the Balz-Schiemann synthesis.

Step 2: Thermal Decomposition of the Diazonium Salt

Once the 3-fluoro-4-(trifluoromethoxy)benzene diazonium tetrafluoroborate salt is formed and isolated, it is subjected to thermal decomposition. This step drives off nitrogen gas (N₂) and boron trifluoride (BF₃), while concurrently forming the new aryl-fluorine bond to yield the final product.[7]

Mechanistic Consideration: The decomposition proceeds via a mechanism that involves the transfer of a fluoride ion from the BF₄⁻ counter-ion to the aromatic ring, with the concurrent loss of the highly stable dinitrogen molecule providing a strong thermodynamic driving force for the reaction.

Experimental Protocol

Materials:

-

3-Fluoro-4-(trifluoromethoxy)aniline[8]

-

Fluoroboric acid (HBF₄, 48% in H₂O)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool a solution of fluoroboric acid to 0 °C using an ice-salt bath.

-

Slowly add 3-Fluoro-4-(trifluoromethoxy)aniline to the cold acid solution while maintaining the temperature between 0-5 °C. Stir until a homogeneous solution or fine slurry is formed.

-

Prepare a solution of sodium nitrite in water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline-acid mixture. The rate of addition must be controlled to keep the internal temperature below 5 °C.[6]

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours to ensure complete formation of the diazonium salt.[9]

-

The resulting diazonium tetrafluoroborate salt will precipitate from the solution. Collect the solid by vacuum filtration and wash it with cold water, followed by cold diethyl ether.

-

-

Fluorination (Decomposition):

-

Carefully dry the isolated diazonium salt. Caution: Dry diazonium salts can be explosive and should be handled with extreme care and behind a safety shield. It is often safer to proceed with the moist salt.

-

Place the salt in a flask equipped for distillation.

-

Gently heat the flask. The salt will begin to decompose, evolving nitrogen and boron trifluoride gas. The crude product, 1,2-Difluoro-4-(trifluoromethoxy)benzene, will distill over. The decomposition temperature can range from 100-180 °C.[5]

-

-

Purification:

-

Collect the distillate. It may be contaminated with byproducts.

-

Wash the crude product with a dilute sodium carbonate solution to remove any acidic impurities, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the final product by fractional distillation to obtain high-purity 1,2-Difluoro-4-(trifluoromethoxy)benzene.

-

Data Summary

| Parameter | Condition / Reagent | Rationale |

| Starting Material | 3-Fluoro-4-(trifluoromethoxy)aniline | Provides the core structure and the primary amine for diazotization. |

| Acid/Fluoride Source | Fluoroboric Acid (HBF₄) | Catalyzes diazotization and provides the BF₄⁻ counter-ion for fluorination.[4] |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Reacts with HBF₄ to form in situ nitrous acid. |

| Diazotization Temp. | 0-5 °C | Prevents decomposition of the unstable diazonium salt intermediate.[6] |

| Decomposition | Thermal (100-180 °C) | Provides energy to overcome the activation barrier for N₂ loss and C-F bond formation.[5] |

| Expected Yield | 60-75% | Typical range for Balz-Schiemann reactions, dependent on salt stability and purity. |

Safety and Handling

-

Diazonium Salts: Aromatic diazonium salts, particularly when dry, are shock-sensitive and can decompose explosively. Handle with extreme caution, use appropriate personal protective equipment (PPE), and work behind a blast shield.

-

Fluoroboric Acid: HBF₄ is highly corrosive and toxic. Avoid contact with skin and eyes and handle only in a well-ventilated fume hood.

-

Boron Trifluoride: The BF₃ gas evolved during decomposition is toxic and corrosive. The decomposition step must be performed in a fume hood.

Conclusion

The synthesis of 1,2-Difluoro-4-(trifluoromethoxy)benzene is effectively achieved through the Balz-Schiemann reaction of 3-Fluoro-4-(trifluoromethoxy)aniline. The success of this synthesis hinges on careful temperature control during the diazotization step to ensure the stability of the diazonium salt intermediate and cautious handling during the subsequent thermal decomposition. This method provides a reliable and scalable route to a valuable fluorinated building block, enabling further innovation in the pharmaceutical and agrochemical industries.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization.

- BenchChem. (2025). Technical Support Center: Diazotization and Hydrolysis of 3-(Trifluoromethyl)aniline.

- PrepChem.com. Synthesis of trifluoromethoxybenzene.

- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 3-Fluoro-4-(Trifluoromethoxy)aniline.

- Google Patents. (CN101817724A). Preparation method of 1,2,4-trifluoro-benzene.

- PubChem. 3-Fluoro-4-(trifluoromethoxy)aniline.

- Sigma-Aldrich. 3-Fluoro-4-(trifluoromethoxy)aniline.

- ChemicalBook. 4-(Trifluoromethoxy)aniline synthesis.

- Google Patents. (CN105294515B). The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.

- Request PDF. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- Google Patents. (WO2016125185A2). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- ChemicalBook. (2025). 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics.

- MySkinRecipes. 3-Fluoro-4-(trifluoromethoxy)aniline.

- Google Patents. (CN110498730B). Synthetic method of 1,2, 4-trifluorobenzene.

- JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.

- Google Patents. (CN102643160A). Preparation method of 1,2,4-trifluorobenzene.

- Sigma-Aldrich. 4-(Trifluoromethoxy)aniline 98 461-82-5.

- Organic Chemistry Portal. Diazotisation.

- PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Fluoro-4-(Trifluoromethoxy)aniline [hqpharmtech.com]

- 3. 3-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4NO | CID 19436618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. CN101817724A - Preparation method of 1,2,4-trifluoro-benzene - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102643160A - Preparation method of 1,2,4-trifluorobenzene - Google Patents [patents.google.com]

- 8. 3-Fluoro-4-(trifluoromethoxy)aniline | 1017779-69-9 [sigmaaldrich.cn]

- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Anilino-1-benzylpiperidine (ANBP)

A Note on Chemical Identification: Initial searches for CAS number 32137-19-2 may lead to conflicting results, often identifying the compound 3,4-Difluorobenzotrifluoride. This guide focuses on 4-Anilino-1-benzylpiperidine (ANBP) , a compound of significant interest to researchers in drug development and forensic science, which is correctly identified by CAS number 1155-56-2 . This discrepancy is important to note for accurate literature and database searches.

Introduction

4-Anilino-1-benzylpiperidine (ANBP), also known as N-phenyl-1-(phenylmethyl)-4-piperidinamine, is a critical chemical intermediate in the synthesis of several potent synthetic opioids, most notably fentanyl and its analogues.[1][2] Its prevalence in clandestine laboratory seizures has also established it as a key analytical marker for forensic investigations.[3] While primarily recognized as a precursor, understanding the physicochemical properties, synthesis, and biological profile of ANBP is paramount for professionals in drug discovery, development, and chemical forensics. This technical guide provides a comprehensive overview of ANBP, offering insights into its chemical characteristics, synthetic routes, analytical methodologies, and its complex, though not fully elucidated, biological significance.

Physicochemical and Spectroscopic Properties

ANBP is typically an orange liquid or a solid with a low melting point, soluble in organic solvents such as dichloromethane.[4][5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1155-56-2 | |

| Molecular Formula | C₁₈H₂₂N₂ | |

| Molecular Weight | 266.38 g/mol | |

| Appearance | Orange Liquid / Solid | [1] |

| Melting Point | 283-285 °C (decomposes) | |

| Boiling Point | 404.6 ± 38.0 °C (Predicted) | [5] |

| Solubility | Soluble in dichloromethane. Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). | [3] |

| pKa | 8.18 ± 0.10 (Predicted) | [4] |

| LogP | 3.40 - 4.2 |

Spectroscopic data is crucial for the unambiguous identification of ANBP. Key analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of 4-Anilino-1-benzylpiperidine

The most common and efficient method for the synthesis of ANBP is through the reductive amination of 1-benzyl-4-piperidone with aniline.[6] This reaction can be carried out using various reducing agents, with sodium triacetoxyborohydride being a frequently employed reagent due to its mildness and efficiency.[7]

Synthetic Workflow: Reductive Amination

Caption: Synthetic workflow for 4-Anilino-1-benzylpiperidine via reductive amination.

Experimental Protocol: Reductive Amination

The following protocol is a generalized procedure based on established methodologies.[8][9] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) and aniline (1 to 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature. The addition of a catalytic amount of acetic acid can facilitate the formation of the intermediate imine or enamine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by flash column chromatography on silica gel to yield pure 4-anilino-1-benzylpiperidine.

Analytical Methodologies

Accurate detection and quantification of ANBP are crucial in both pharmaceutical synthesis and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed.

GC-MS Analysis Protocol

The following is a representative GC-MS method for the analysis of ANBP.[9]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or dichloromethane.

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Injector: Split/splitless, 280°C.

-

Oven Program: Initial temperature of 150-170°C, hold for 1-2 minutes, then ramp at 15-20°C/min to 290-300°C and hold for 5-10 minutes.

-

Mass Spectrometer: Agilent 5975C or equivalent, operating in electron ionization (EI) mode at 70 eV.

-

Scan Range: 40-550 amu.

-

HPLC Analysis Protocol

A general HPLC method for the analysis of piperidine derivatives is outlined below.[10]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity or equivalent.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with an additive like formic acid or phosphoric acid for improved peak shape. For MS compatibility, formic acid is preferred.[10]

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detection at 254 nm or Mass Spectrometry (LC-MS).

-

Biological Activity and Toxicological Profile

The biological activity of ANBP is a subject of ongoing investigation and some debate. One source describes it as a synthetic opioid analgesic and a prodrug of pethidine, acting as an agonist at µ-opioid receptors and having a high affinity for the δ-opioid receptor. However, a more common view, particularly in the context of forensic toxicology, is that the physiological and toxicological properties of ANBP are not well-characterized.[3] It is generally considered to have low opioid activity compared to fentanyl.[11]

Its primary significance in a biological context is as an intermediate and impurity in the synthesis of fentanyl and its analogues.[11] The presence of ANBP in seized drug samples or in post-mortem analyses can provide crucial information about the synthetic route used in illicit drug production.[12]

Conceptual Relationship to Fentanyl and Opioid Receptors

Caption: Conceptual diagram of ANBP's role as a fentanyl precursor and its debated interaction with the μ-opioid receptor.

Safety and Toxicology

ANBP is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13] Due to its potential for long-lasting harmful effects on aquatic life, appropriate disposal methods are essential.[13] The toxicological properties have not been fully investigated, and it should be handled with appropriate personal protective equipment (PPE), including gloves, and eye and face protection, in a well-ventilated area.[14][13]

Conclusion

4-Anilino-1-benzylpiperidine is a molecule of significant dual interest. For the medicinal chemist, it is a key building block in the synthesis of potent analgesics. For the forensic scientist, it is a critical piece of evidence in tracing the origins of illicitly manufactured opioids. While its own biological activity remains an area for further research, its central role in the synthesis of fentanyl and its analogues ensures its continued relevance. A thorough understanding of its properties, synthesis, and analysis is therefore essential for professionals working in these fields.

References

-

Chemsrc. (2025, August 23). 4-Anilino-1-benzylpiperidine(CAS#:1155-56-2) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Anilino-1-benzylpiperidine. Retrieved from [Link]

-

National Forensic Laboratory. (n.d.). 4-Anilino-1-Benzylpiperidine - Analytical report. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US20110021781A1 - Method for the Preparation of Fentanyl.

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved from [Link]

- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

-

The Center for Forensic Science Research & Education. (n.d.). Fentanyl Purity, Potency, & Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

-

PubMed. (2001). Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Emerging Synthetic Fentanyl Analogs. Retrieved from [Link]

-

PLOS. (n.d.). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Retrieved from [Link]

-

PubMed. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Retrieved from [Link]

-

ScienceDirect. (n.d.). Distribution of furanyl fentanyl and 4-ANPP in an accidental acute death: A case report. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]

- 2. 4-ANILINO-1-BENZYLPIPERIDINE | 1155-56-2 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. cfsre.org [cfsre.org]

- 12. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. canbipharm.com [canbipharm.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1,2-Difluoro-4-(trifluoromethoxy)benzene: A Technical Guide

This guide provides a detailed technical overview of the spectroscopic characterization of 1,2-Difluoro-4-(trifluoromethoxy)benzene (CAS No: 158178-35-9, 1378671-81-8; Molecular Formula: C₇H₃F₅O; Molecular Weight: 198.09 g/mol ).[1][2][3][4] As a compound of interest in pharmaceutical and agrochemical research, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount.

While a complete set of publicly available, peer-reviewed experimental spectra for this specific molecule is limited, this guide will leverage established spectroscopic principles and data from closely related analogs to predict, interpret, and provide robust protocols for acquiring high-quality data. We will draw comparisons to the well-characterized analogue, 1,2-difluoro-4-(trifluoromethyl)benzene, to provide authoritative grounding for our analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the cornerstone for elucidating the precise structure of 1,2-Difluoro-4-(trifluoromethoxy)benzene. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a suite of experiments is required for full characterization. The high natural abundance and sensitivity of the ¹⁹F nucleus make it a particularly powerful probe for fluorinated molecules.[6]

Proton (¹H) NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum is anticipated to be complex due to extensive spin-spin coupling with the fluorine atoms on the aromatic ring. The three aromatic protons are chemically distinct and will appear as multiplets.

-

H-3: This proton is ortho to F-2 and meta to F-1. It will be a doublet of doublets or a more complex multiplet.

-

H-5: This proton is ortho to the -OCF₃ group and meta to F-1. Its chemical shift will be influenced by the electron-withdrawing nature of the trifluoromethoxy group.

-

H-6: This proton is ortho to F-1 and meta to F-2.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~7.2 - 7.4 | ddd | ³JHH, ⁴JHF, ⁵JHF |

| H-5 | ~7.0 - 7.2 | m | ³JHH, ⁴JHF, ⁵JHF |

| H-6 | ~7.3 - 7.5 | m | ³JHH, ³JHF, ⁴JHF |

Causality Behind Predictions: The electron-withdrawing effects of the two fluorine atoms and the trifluoromethoxy group will deshield the aromatic protons, shifting them downfield into the ~7.0-7.5 ppm range. The observed multiplicity arises from proton-proton (³JHH ≈ 7-9 Hz) and proton-fluorine couplings over multiple bonds (³JHF, ⁴JHF, ⁵JHF), which can range from 2-10 Hz.[7]

Carbon-13 (¹³C) NMR Spectroscopy

Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom. The key feature will be the large one-bond carbon-fluorine coupling (¹JCF) for the carbons directly attached to fluorine and the quartet splitting for the trifluoromethoxy carbon due to coupling with three fluorine atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | ~150 - 155 | dd | ¹JCF, ²JCF |

| C-2 | ~148 - 153 | dd | ¹JCF, ²JCF |

| C-3 | ~115 - 120 | d | ³JCF |

| C-4 | ~145 - 150 | m | ²JCF (from -OCF₃) |

| C-5 | ~110 - 115 | m | |

| C-6 | ~120 - 125 | dd | ²JCF, ³JCF |

| -OCF₃ | ~120.5 | q | ¹JCF ≈ 258 Hz |

Causality Behind Predictions: Carbons directly bonded to fluorine (C-1, C-2) will exhibit large one-bond coupling constants (¹JCF > 240 Hz) and appear as doublets of doublets due to coupling to both adjacent and geminal fluorine atoms.[8] The trifluoromethoxy carbon will appear as a distinct quartet with a ¹JCF of approximately 258 Hz. The chemical shifts are influenced by the electronegativity of the substituents.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expected Spectrum: ¹⁹F NMR is highly sensitive to the chemical environment, providing a wide chemical shift dispersion that minimizes signal overlap.[9] We expect to see two distinct regions in the spectrum: one for the aromatic fluorines and another for the trifluoromethoxy group.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-1 / F-2 | -130 to -150 | m |

| -OCF₃ | -58 to -60 | s |

Causality Behind Predictions: Aromatic fluorine atoms typically resonate between -100 and -160 ppm relative to CFCl₃.[10][11] The signals for F-1 and F-2 will be complex multiplets due to coupling with each other (³JFF) and with the aromatic protons (³JHF, ⁴JHF). The trifluoromethoxy (-OCF₃) group typically appears as a sharp singlet around -59 ppm, as seen in related structures like 1-(trifluoromethoxy)naphthalene. The lack of adjacent protons or fluorines usually results in a singlet for the -OCF₃ group.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a self-validating system for acquiring high-fidelity NMR data for 1,2-Difluoro-4-(trifluoromethoxy)benzene.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Chloroform-d is often suitable due to its ability to dissolve a wide range of organic compounds.

-

Add an internal standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is used (0 ppm). For ¹⁹F NMR, a common internal standard is trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm).[11][12]

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogenization.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire a standard single-pulse experiment. A spectral width of 16 ppm centered at 8 ppm is typically sufficient.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program). A spectral width of 240 ppm is standard.

-

For ¹⁹F NMR: Acquire a proton-decoupled spectrum. Due to the large chemical shift range, a spectral width of at least 250 ppm is recommended.[13]

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative analysis.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals to determine the relative ratios of the nuclei.

-

Workflow for NMR Analysis

Caption: NMR experimental workflow from sample preparation to data processing.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 198, corresponding to the molecular weight of C₇H₃F₅O.

-

Key Fragments: Fragmentation is likely to occur via the loss of the -OCF₃ group or parts of it.

-

[M - F]⁺: m/z = 179

-

[M - CF₃]⁺: m/z = 129

-

[M - OCF₃]⁺: m/z = 113 (C₆H₃F₂)

-

Data from Analog (1,2-difluoro-4-(trifluoromethyl)benzene): The GC-MS data for the trifluoromethyl analog shows a strong molecular ion peak at m/z = 182 and key fragments at m/z = 163 ([M-F]⁺) and 132 ([M-CF₃]⁺), supporting the predicted fragmentation pattern.[5]

Experimental Protocol for GC-MS Analysis

This protocol is designed for the analysis of volatile, thermally stable aromatic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a standard 2 mL GC-MS autosampler vial with a screw cap and PTFE septum.[14] High purity solvents are essential to avoid background contamination.

-

-

Instrument Setup & Acquisition:

-

Gas Chromatograph (GC):

-

Injector: Set to 250 °C in split mode (e.g., 50:1 split ratio).

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to known literature or spectral libraries for structural confirmation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected IR Spectrum: The spectrum will be dominated by absorptions corresponding to C-F and C-O bonds, as well as aromatic C-H and C=C stretching.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium |

| 1620 - 1580 | Aromatic C=C Stretch | Medium |

| 1520 - 1480 | Aromatic C=C Stretch | Medium-Strong |

| 1300 - 1100 | C-F Stretch (Aryl-F & -OCF₃) | Very Strong |

| 1100 - 1000 | C-O Stretch (Aryl Ether) | Strong |

| 900 - 675 | Aromatic C-H Bend (Out-of-plane) | Strong |

Causality Behind Predictions: The C-F stretching region is often complex but is characterized by very strong absorption bands due to the large change in dipole moment during vibration.[15] The trifluoromethoxy group will contribute significantly to the intense absorptions between 1300 and 1100 cm⁻¹. The exact pattern of the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) is diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.

Experimental Protocol for FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of liquid samples with minimal preparation.[16]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of the neat liquid 1,2-Difluoro-4-(trifluoromethoxy)benzene directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing & Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to prevent cross-contamination.

-

Workflow for Spectroscopic Characterization

Caption: Integrated workflow for the complete spectroscopic characterization of the target molecule.

Conclusion

This guide outlines a comprehensive, multi-technique approach to the spectroscopic characterization of 1,2-Difluoro-4-(trifluoromethoxy)benzene. By combining ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, researchers can obtain a self-validating dataset that confirms the compound's identity, purity, and detailed molecular structure. The provided protocols are designed to be robust and reproducible, ensuring the generation of high-quality data essential for applications in drug development and materials science. The predictive analysis, grounded in fundamental principles and comparisons to analogous structures, serves as a reliable framework for interpreting the experimental results.

References

-

MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]

- Demeestere, K., et al. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices.

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Amsterdam UMC. (2020). Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,2-difluoro-4-(trifluoromethyl)-. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]

-

PMC - NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1,2-difluoro-. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Supporting Information. (n.d.). Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

SciEngine. (n.d.). Supporting information. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,2-difluoro-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1378671-81-8 | 1,2-Difluoro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Retrieved from [Link]

-

PubChem. (n.d.). (Trifluoromethoxy)benzene. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 32137-19-2[1,2-difluoro-4-(trifluoromethyl)benzene]. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1,4-difluoro-. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-DIFLUORO-3,5-BIS(TRIFLUOROMETHYL)BENZENE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1,2-difluoro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. arctomsci.com [arctomsci.com]

- 4. 1,2-Difluoro-4-(trifluoromethoxy)benzene | 1378671-81-8 [chemicalbook.com]

- 5. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. sfu.ca [sfu.ca]

- 8. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum [chemicalbook.com]

- 9. azom.com [azom.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. colorado.edu [colorado.edu]

- 12. rsc.org [rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 15. edinst.com [edinst.com]

- 16. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to 1,2-Difluoro-4-(trifluoromethoxy)benzene: A Key Building Block for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among the vast arsenal of fluorinated building blocks, 1,2-Difluoro-4-(trifluoromethoxy)benzene has emerged as a molecule of significant interest. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, plausible synthetic pathways with mechanistic rationale, expected analytical characterization, and its strategic applications in modulating pharmacokinetic and pharmacodynamic profiles. The unique combination of a vicinal difluoro substitution pattern and a metabolically robust trifluoromethoxy group makes this reagent a powerful tool for optimizing lead compounds and discovering next-generation therapeutics.

The Strategic Value of Fluorination in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy to enhance drug-like properties.[1][2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of features. It is a strong electron-withdrawing group, which can modulate the pKa of nearby functionalities, and it is highly lipophilic, often more so than its trifluoromethyl (-CF3) counterpart.[3] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[3][4]

Crucially, the -OCF3 group is exceptionally stable towards metabolic degradation, serving as a bioisostere for more labile groups like a methoxy or isopropyl group, thereby increasing a drug's half-life.[3] When combined with the 1,2-difluoro (ortho-difluoro) substitution on the benzene ring, this building block allows chemists to fine-tune electronic distribution, conformation, and metabolic stability simultaneously, making it an invaluable asset in structure-activity relationship (SAR) studies.[2]

Physicochemical and Structural Properties

1,2-Difluoro-4-(trifluoromethoxy)benzene is a specialized chemical intermediate whose precise properties are critical for its effective use in synthesis. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₅O | [5] |

| Molecular Weight | 198.09 g/mol | [5][6] |

| CAS Number | 1378671-81-8 | [5][7] |

| MDL Number | MFCD13194832 | [5] |

Further physical properties such as boiling point, melting point, and density have not been widely published and should be determined empirically upon handling.

Synthesis and Mechanistic Considerations

The critical step is the introduction of the trifluoromethoxy group. This transformation is notoriously challenging. Direct trifluoromethylation of the phenol oxygen is a modern approach. One of the most common methods involves the use of an electrophilic trifluoromethylating agent in the presence of a suitable catalyst or mediator.

Caption: Proposed synthetic workflow for 1,2-Difluoro-4-(trifluoromethoxy)benzene.

Experimental Protocol: Proposed Synthesis

Causality and Self-Validation: This protocol is designed based on the principles of electrophilic O-trifluoromethylation. The choice of a non-nucleophilic base is critical to deprotonate the phenol without competing in the reaction with the electrophilic reagent. The aprotic solvent ensures the stability of the reactive intermediates. The reaction progress must be meticulously monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time and prevent side-product formation, thus creating a self-validating system where product formation is confirmed analytically before proceeding to workup.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,4-difluorophenol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or acetonitrile under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the reaction and minimize potential side reactions.

-

Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq), dropwise to the solution. The formation of the phenoxide anion is the key activation step.

-

Reagent Addition: Slowly add a solution of an electrophilic trifluoromethylating reagent (e.g., an O-(trifluoromethyl)dibenzofuranium salt) (1.1 eq) in the same solvent. The slow addition maintains temperature control.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2-Difluoro-4-(trifluoromethoxy)benzene.

Analytical Characterization Profile

Confirming the identity and purity of the synthesized compound is paramount. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals in the aromatic region (approx. δ 7.0-7.5 ppm). Each signal would appear as a complex multiplet due to proton-proton (H-H) and proton-fluorine (H-F) coupling. |

| ¹⁹F NMR | Three distinct signals are expected: one for the -OCF₃ group (a singlet, approx. δ -58 to -60 ppm) and two for the aromatic fluorine atoms, which would appear as multiplets due to F-F and F-H coupling. |

| ¹³C NMR | Seven distinct carbon signals. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The four aromatic carbons bonded to fluorine or the -OCF₃ group will also show characteristic splitting. |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed at m/z = 198. Fragmentation may involve the loss of the -OCF₃ group. |

Strategic Application in Drug Discovery and Development

The true value of 1,2-Difluoro-4-(trifluoromethoxy)benzene lies in its application as a strategic building block for modifying lead compounds in drug discovery programs. Its utility stems from the predictable and beneficial ways its constituent parts modulate a molecule's properties.

Caption: Impact of the 1,2-Difluoro-4-(trifluoromethoxy)phenyl moiety on drug properties.

-

Metabolic Stability: The trifluoromethoxy group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically vulnerable group (like a simple methoxy group) with a trifluoromethoxy group is a proven strategy to increase the half-life and reduce the required dosage of a drug candidate.[4]

-

Lipophilicity and Permeability: The -OCF3 group significantly increases lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This enhancement can facilitate passage through the blood-brain barrier for CNS targets or improve oral absorption for systemic drugs.[3]

-

Modulation of Acidity/Basicity (pKa): Both the ortho-difluoro and the para-trifluoromethoxy substituents are strongly electron-withdrawing. Their presence can significantly lower the pKa of adjacent acidic or basic centers in a molecule. This modulation can be used to optimize target binding affinity or to ensure a drug is in the optimal ionization state for absorption at physiological pH.

-

Conformational Control: The steric bulk and electronic nature of the fluorine atoms can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for improved receptor binding.

Safety, Handling, and Storage Protocol

While a specific Safety Data Sheet (SDS) for 1,2-Difluoro-4-(trifluoromethoxy)benzene is not widely available, data from analogous fluorinated aromatic compounds, such as (trifluoromethoxy)benzene and other difluorobenzenes, dictate that stringent safety measures be followed.[9][10]

Trustworthiness through Proactive Safety: The following protocol is a composite of best practices for handling similar chemicals. Adherence to these guidelines is a prerequisite for safe and reproducible experimentation. Always consult the specific SDS provided by the supplier before use.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.

-

Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of potentially irritating vapors.[9]

-

Ignition Sources: Fluorinated benzenes are often flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and ground all equipment when transferring large quantities.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1,2-Difluoro-4-(trifluoromethoxy)benzene represents a highly valuable and specialized building block for scientists engaged in drug discovery and development. Its unique electronic and steric properties, conferred by the combination of vicinal difluoro atoms and a metabolically robust trifluoromethoxy group, provide a powerful handle to modulate multiple physicochemical and pharmacokinetic parameters simultaneously. Understanding its synthesis, analytical profile, and strategic application allows medicinal chemists to rationally design more effective, safer, and more stable therapeutic agents. As the demand for finely-tuned molecular architectures continues to grow, the importance of such sophisticated reagents in the pharmaceutical industry is set to increase.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Impact of 1-Fluoro-4-(trifluoromethoxy)benzene in Pharmaceutical R&D. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Referenced implicitly, general knowledge]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Referenced implicitly, general knowledge]

-

Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. [Link]

-

ACS Publications. (2010). Applications of Fluorine in Medicinal Chemistry. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,2-Difluoro-4-(trifluoromethoxy)benzene | 1378671-81-8 [chemicalbook.com]

- 6. AB546514 | CAS 1378671-81-8 – abcr Gute Chemie [abcr.com]

- 7. arctomsci.com [arctomsci.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Benzene, 1,2-difluoro- (CAS 367-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

IUPAC name for C7H3F5O compound

An In-Depth Technical Guide to the Isomers and IUPAC Nomenclature of C₇H₃F₅O

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₇H₃F₅O does not represent a single, unique chemical entity but rather a collection of structural isomers—compounds sharing the same number and type of atoms but differing in their arrangement. This structural ambiguity necessitates a precise and unambiguous naming system, for which the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is the global standard. This technical guide provides an in-depth analysis of the two most prominent isomers of C₇H₃F₅O: (2,3,4,5,6-pentafluorophenyl)methanol and methoxy-2,3,4,5,6-pentafluorobenzene . We will dissect their formal IUPAC names, compare their physicochemical properties, detail field-proven synthesis protocols, and explore their distinct applications in modern research and development, thereby offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

The Challenge of a Molecular Formula: Isomerism in C₇H₃F₅O

In chemical sciences, a molecular formula provides the elemental composition of a compound but offers no insight into its structural architecture. Compounds with an identical molecular formula but different atomic arrangements are known as structural isomers. This phenomenon is a foundational concept in organic chemistry, as different structures confer vastly different physical and chemical properties, reactivity, and biological activity.

For the formula C₇H₃F₅O, the atoms can be arranged to form several distinct functional groups. The two most significant and widely utilized isomers are an alcohol and an ether, whose structures and nomenclature are explored in detail within this guide.

Caption: Structural isomers originating from the molecular formula C₇H₃F₅O.

Isomer I: (2,3,4,5,6-Pentafluorophenyl)methanol

This isomer, an aromatic alcohol, is a cornerstone building block in fluorine chemistry due to the unique electronic properties imparted by the pentafluorinated ring.

IUPAC Nomenclature and Synonyms

The Preferred IUPAC Name (PIN) for this compound is (2,3,4,5,6-pentafluorophenyl)methanol .[1] This name is systematically derived:

-

Parent Hydride: The core functional group is a single carbon with a hydroxyl group, which is named "methanol".

-

Substituent: The methanol is substituted with a C₆F₅ group. This group is named as a "phenyl" ring with five "fluoro" substituents.

-

Locants: The numbers "2,3,4,5,6-" specify that a fluorine atom is attached to every carbon of the phenyl ring except for the one attached to the methanol core (which is position 1).

A widely accepted common name for this compound is 2,3,4,5,6-Pentafluorobenzyl alcohol .[1] While structurally intuitive, the IUPAC system prefers naming complex substituents on the simplest parent hydride.

Physicochemical Properties

The dense fluorination dramatically influences the compound's physical properties compared to its non-fluorinated analog, benzyl alcohol.

| Property | Value | Source |

| CAS Number | 440-60-8 | [1] |

| Molecular Weight | 198.09 g/mol | [1] |

| Appearance | White to light yellow solid | - |

| Melting Point | 37-38 °C | - |

| Boiling Point | 181 °C | [1] |

| Density | ~1.6 g/cm³ | - |

Synthesis Protocol: Reduction of Pentafluorobenzoic Acid